(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with significant potential in medicinal chemistry. It is classified as a benzofuran derivative with various applications in scientific research, particularly in the fields of pharmacology and organic synthesis.
The compound can be referenced by its Chemical Abstracts Service (CAS) number 929505-79-3, which provides a unique identifier for chemical substances. It is available from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its properties and synthesis.
This compound falls under the category of organic compounds, specifically as an ester and a benzofuran derivative. Its structure indicates potential biological activity due to the presence of multiple functional groups that can interact with biological systems.
The synthesis of (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several steps:
The reaction conditions (temperature, solvent choice, and catalyst type) are critical for optimizing yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is , indicating a relatively large and complex structure.
O=C(COc1ccc2c(c1)OC(=Cc1ccc3c(c1)OCO3)C2=O)OCc1ccccc1This representation highlights the connectivity of atoms within the molecule, including functional groups such as esters and ethers.
The compound may participate in various chemical reactions due to its functional groups:
Reaction mechanisms can be elucidated using spectroscopic methods to monitor changes in chemical structure during reactions.
The mechanism of action for (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may involve interactions with biological targets such as enzymes or receptors.
Research suggests that compounds similar to this one exhibit biological activities through:
While specific data on density and boiling point for this compound are not readily available, typical properties for similar compounds include:
Key chemical properties include:
(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has potential applications in:
Research continues to explore its full range of applications in various scientific fields, highlighting its versatility as a synthetic building block and therapeutic agent.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 54954-14-2
CAS No.: 21115-85-5
CAS No.: 39492-88-1